molecular formula C18H18N2OS B2656064 3-(Tert-butyl)-1-phenyl-4-(3-thienylmethylene)-2-pyrazolin-5-one CAS No. 1025206-25-0

3-(Tert-butyl)-1-phenyl-4-(3-thienylmethylene)-2-pyrazolin-5-one

Cat. No. B2656064
M. Wt: 310.42
InChI Key: IQSCIPWVDDNGNV-PTNGSMBKSA-N
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Description

The compound “3-(Tert-butyl)-1-phenyl-4-(3-thienylmethylene)-2-pyrazolin-5-one” is a complex organic molecule. It contains a pyrazolinone ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The pyrazolinone ring, phenyl ring, and thiophene ring would contribute to the complexity of the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, tert-butyl-3-thienyl sulfide can be metalated in the 2 and 5 positions of the thiophene ring .

Scientific Research Applications

Structural Chemistry and Hydrogen Bonding

Studies on similar pyrazoline derivatives have revealed significant insights into hydrogen bonding and molecular aggregation. For instance, investigations into hydrogen-bonded chains and tetramolecular aggregates in pyrazole derivatives underline the importance of C-H...N and C-H...O hydrogen bonds in crystalline structuring (Abonía et al., 2007). These findings can provide a foundational understanding of how substituents like tert-butyl and thienylmethylene influence molecular conformation and assembly.

Synthesis and Insecticidal Activity

The synthesis and evaluation of pyrazolin-5-one derivatives for insecticidal activity highlight the relevance of substituents for biological efficacy. A study demonstrates that certain structural modifications, including the introduction of a tert-butyl group, can significantly enhance insecticidal activity (Yagi et al., 1999). This suggests that 3-(Tert-butyl)-1-phenyl-4-(3-thienylmethylene)-2-pyrazolin-5-one could be investigated for similar applications, focusing on the role of its specific substituents.

Hydrogen-bonded Supramolecular Structures

Research on pyrazoles has also delved into hydrogen-bonded supramolecular structures, exploring how various substituents impact the dimensional assembly of molecules. For example, Castillo et al. (2009) described how different benzylamino-substituted pyrazoles form hydrogen-bonded chains, sheets, and dimers, influenced by their specific functional groups (Castillo et al., 2009). This research can inform the design and synthesis of new derivatives of 3-(Tert-butyl)-1-phenyl-4-(3-thienylmethylene)-2-pyrazolin-5-one for targeted material properties.

Ethylene Polymerization Catalysts

The use of pyrazole derivatives as ligands in catalytic systems has been investigated, particularly in the context of ethylene polymerization. Gil and Casagrande (2004) studied titanium and zirconium complexes with sterically hindered pyrazolylborate ligands, demonstrating their potential as catalysts in ethylene polymerization (Gil & Casagrande, 2004). This suggests a possible application for 3-(Tert-butyl)-1-phenyl-4-(3-thienylmethylene)-2-pyrazolin-5-one in developing new catalytic systems for polymer production.

Future Directions

The future research directions for this compound would likely depend on its potential applications. Given the biological activity of similar compounds, it could be a subject of interest in medicinal chemistry .

properties

IUPAC Name

(4Z)-5-tert-butyl-2-phenyl-4-(thiophen-3-ylmethylidene)pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-18(2,3)16-15(11-13-9-10-22-12-13)17(21)20(19-16)14-7-5-4-6-8-14/h4-12H,1-3H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSCIPWVDDNGNV-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1=CC2=CSC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CSC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butyl)-1-phenyl-4-(3-thienylmethylene)-2-pyrazolin-5-one

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